molecular formula C20H18O3 B14262643 2,6-Bis(2-methoxyphenyl)phenol CAS No. 205869-76-7

2,6-Bis(2-methoxyphenyl)phenol

Cat. No.: B14262643
CAS No.: 205869-76-7
M. Wt: 306.4 g/mol
InChI Key: CZKLOQMAWZHZEO-UHFFFAOYSA-N
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Description

2,6-Bis(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of a central phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-methoxyphenyl)phenol typically involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxyphenyl groups at the 2 and 6 positions of the phenol ring. One common method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide is reacted with a suitable precursor to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,6-Bis(2-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. It primarily acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound may also modulate specific signaling pathways involved in inflammation and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol:

    4-Methoxyphenol:

Uniqueness

2,6-Bis(2-methoxyphenyl)phenol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler phenolic compounds. This structural feature allows it to have a broader range of applications and improved efficacy in various fields.

Properties

CAS No.

205869-76-7

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2,6-bis(2-methoxyphenyl)phenol

InChI

InChI=1S/C20H18O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13,21H,1-2H3

InChI Key

CZKLOQMAWZHZEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)O

Origin of Product

United States

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